

# An In-Depth Technical Guide to NS-2359 (Tesofensine) for ADHD Research

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**NS-2359**, also known as Tesofensine, is a potent triple monoamine reuptake inhibitor that blocks the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Originally investigated for neurodegenerative disorders, its development shifted towards obesity treatment due to observed weight loss in early trials.[2] Concurrently, its neurochemical profile prompted exploration for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

A key clinical trial in adults with ADHD revealed that while **NS-2359** did not demonstrate an overall statistically significant improvement in total ADHD symptoms compared to placebo, it showed a modest signal of efficacy in the inattentive subtype.[3] Furthermore, the compound exhibited pro-cognitive effects, improving attention, as well as episodic and working memory.[3] However, development for ADHD was ultimately halted due to the overall trial results.[4]

This technical guide provides a comprehensive overview of **NS-2359**, summarizing its mechanism of action, pharmacokinetics, and the available data from preclinical and clinical research relevant to ADHD. It is intended to serve as a resource for researchers and drug development professionals interested in the potential of triple monoamine reuptake inhibitors for ADHD and related cognitive deficits.



#### **Mechanism of Action**

**NS-2359** is a phenyltropane analog that functions as a potent inhibitor of the presynaptic reuptake of dopamine, norepinephrine, and serotonin.[3] By blocking DAT, NET, and SERT, **NS-2359** increases the synaptic concentrations of these key neurotransmitters, which are crucial for regulating attention, motivation, and executive function.[1] Preclinical studies have shown that tesofensine's effects on appetite suppression are mediated by the indirect stimulation of  $\alpha$ 1-adrenoceptors and dopamine D1 receptors.[5]

Caption: Mechanism of action of NS-2359.

## **Pharmacodynamics: Transporter Binding Affinity**

While specific Ki values for **NS-2359** are not readily available in the published literature, in vitro studies using rat synaptosomes have determined its IC50 values for the inhibition of monoamine uptake. These values provide an indication of its potency at each transporter.

Transporter	IC50 (nM)
Dopamine Transporter (DAT)	8.0
Norepinephrine Transporter (NET)	3.2
Serotonin Transporter (SERT)	11.0

Data from in vitro experiments using rat synaptosomes and 3H-labeled monoamines.

More recent data suggests a different binding profile with IC50 values of 65 nM for DAT, 1.7 nM for NET, and 11 nM for SERT.[2] This revised profile, with lower relative potency for DAT, may explain the lack of efficacy observed in clinical trials for Parkinson's disease.[2]

### **Pharmacokinetics in Humans**

**NS-2359** exhibits a long elimination half-life in humans, which has implications for its dosing regimen and potential for steady-state accumulation.



Parameter	Value
Time to Maximum Plasma Concentration (Tmax)	6-8 hours
Absolute Bioavailability	>90%
Volume of Distribution (Vd)	~600 L
Elimination Half-life (t1/2)	~200 hours (approximately 8-9 days)
Metabolism	Primarily by CYP3A4 to its active metabolite, M1 (NS-2360)
M1 (NS-2360) Half-life	~400 hours

Data from clinical studies in humans.[4][6]

# Clinical Research in ADHD Wilens et al. (2008): A Randomized Controlled Trial in Adults with ADHD

This pivotal study was a multi-center, double-blind, randomized, placebo-controlled, parallel-group trial designed to evaluate the efficacy and safety of **NS-2359** in adults with a DSM-IV diagnosis of ADHD.[3]

#### Experimental Protocol:

- Participants: Adults aged 18-55 years meeting DSM-IV criteria for ADHD.
- Intervention: 0.5 mg NS-2359 or placebo administered orally once daily for 8 weeks.
- Primary Efficacy Endpoint: Change from baseline in the investigator-rated ADHD Rating Scale (ADHD-RS) total score.
- Secondary Efficacy Endpoints: Patient-rated ADHD-RS, Conners' Adult ADHD Rating Scale (CAARS), Brown Attention-Deficit Disorder Scale, and Clinical Global Impression-Improvement (CGI-I) scale.

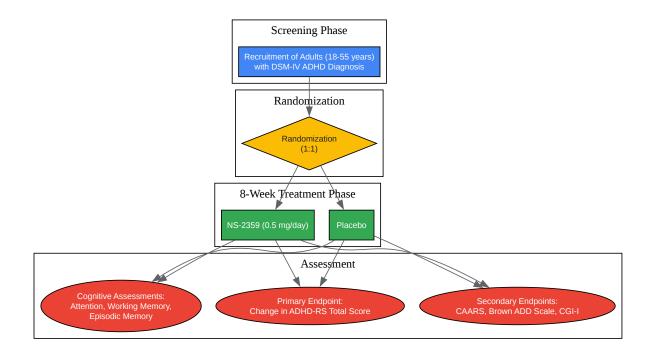




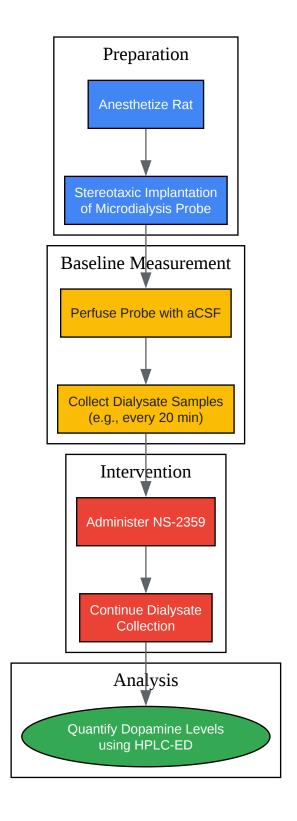


• Cognitive Assessment: A computerized neuropsychological evaluation was performed to assess attention, working memory, and episodic memory.[3]









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